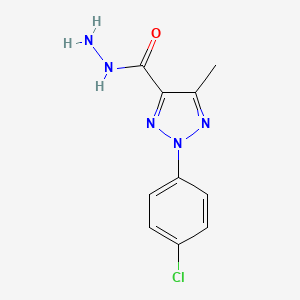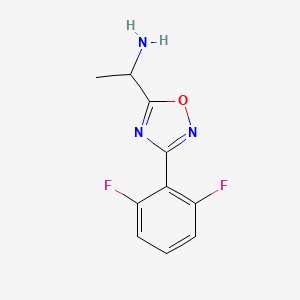
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyrimidine ring substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate as a base. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at room temperature for 2-3 hours. The product is then isolated by removing the solvent, adding water to the residue, and recrystallizing the precipitate from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Benzoic acid derivatives with different oxidation states.
Reduction: Reduced forms of the benzoic acid moiety.
Esterification: Esters of this compound.
科学研究应用
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential antifungal, antibacterial, and antiviral activities.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This can lead to the inhibition of key biological pathways, resulting in the desired therapeutic or pesticidal effects .
相似化合物的比较
Similar Compounds
- 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- 4-((6-(Trifluoromethyl)pyrimidin-2-yl)oxy)benzoic acid
- 4-((6-(Trifluoromethyl)pyrimidin-5-yl)oxy)benzoic acid
Uniqueness
4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C12H7F3N2O3 |
|---|---|
分子量 |
284.19 g/mol |
IUPAC 名称 |
4-[6-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-10(17-6-16-9)20-8-3-1-7(2-4-8)11(18)19/h1-6H,(H,18,19) |
InChI 键 |
XHSBUHCCIKEGNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)



![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)

![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)
![3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)

